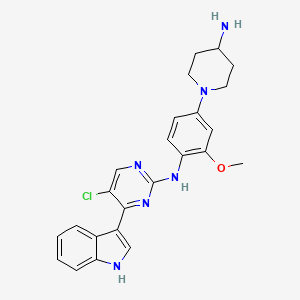
AZD3463
Cat. No. B612278
Key on ui cas rn:
1356962-20-3
M. Wt: 448.9 g/mol
InChI Key: GCYIGMXOIWJGBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08461170B2
Procedure details


A solution of 3-(2,5-dichloropyrimidin-4-yl)-1H-indole (5.28 g, 20 mmol), 1-(4-amino-3-methoxyphenyl)piperidin-4-amine (4.43 g, 20.00 mmol), and tosic acid (5.71 g, 30.00 mmol) in n-pentanol (40.0 ml) was placed in a round-bottomed flask. The solution was heated at 140° C., and stirred at that temperature for three days. The solvent was removed by concentration in vacuo, and to the residue was added sat. NaHCO3 solution and dichloromethane. The mixture was filtered and the obtained solid was dissolved in a mixture of THF and methanol and pre-absorbed on silica gel (120 g). The mixture was loaded onto silica gel column and eluted with 10% MeOH, 1% NH4OH in DCM. The collected fractions were concentrated, and the residue was triturated in diethyl ether. The collected solid after filtration was triturated in ethanol. Filtration afforded the title compound (3.25 g, 36.2% yield).

Name
1-(4-amino-3-methoxyphenyl)piperidin-4-amine
Quantity
4.43 g
Type
reactant
Reaction Step One


Identifiers


|
REACTION_CXSMILES
|
Cl[C:2]1[N:7]=[C:6]([C:8]2[C:16]3[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=3)[NH:10][CH:9]=2)[C:5]([Cl:17])=[CH:4][N:3]=1.[NH2:18][C:19]1[CH:24]=[CH:23][C:22]([N:25]2[CH2:30][CH2:29][CH:28]([NH2:31])[CH2:27][CH2:26]2)=[CH:21][C:20]=1[O:32][CH3:33].CC1C=CC(S(O)(=O)=O)=CC=1>C(O)CCCC>[NH2:31][CH:28]1[CH2:29][CH2:30][N:25]([C:22]2[CH:23]=[CH:24][C:19]([NH:18][C:2]3[N:7]=[C:6]([C:8]4[C:16]5[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=5)[NH:10][CH:9]=4)[C:5]([Cl:17])=[CH:4][N:3]=3)=[C:20]([O:32][CH3:33])[CH:21]=2)[CH2:26][CH2:27]1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
5.28 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=NC=C(C(=N1)C1=CNC2=CC=CC=C12)Cl
|
|
Name
|
1-(4-amino-3-methoxyphenyl)piperidin-4-amine
|
|
Quantity
|
4.43 g
|
|
Type
|
reactant
|
|
Smiles
|
NC1=C(C=C(C=C1)N1CCC(CC1)N)OC
|
|
Name
|
|
|
Quantity
|
5.71 g
|
|
Type
|
reactant
|
|
Smiles
|
CC1=CC=C(C=C1)S(=O)(=O)O
|
|
Name
|
|
|
Quantity
|
40 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(CCCC)O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
140 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirred at that temperature for three days
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solvent was removed by concentration in vacuo
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
to the residue was added sat. NaHCO3 solution and dichloromethane
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The mixture was filtered
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
the obtained solid was dissolved in a mixture of THF and methanol
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
pre-absorbed on silica gel (120 g)
|
WASH
|
Type
|
WASH
|
|
Details
|
eluted with 10% MeOH, 1% NH4OH in DCM
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The collected fractions were concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the residue was triturated in diethyl ether
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The collected solid after filtration
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was triturated in ethanol
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
Filtration
|
Outcomes


Product
Details
Reaction Time |
3 d |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC1CCN(CC1)C1=CC(=C(C=C1)NC1=NC=C(C(=N1)C1=CNC2=CC=CC=C12)Cl)OC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 3.25 g | |
| YIELD: PERCENTYIELD | 36.2% | |
| YIELD: CALCULATEDPERCENTYIELD | 36.2% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

